molecular formula C10H7BrClN B049880 6-Bromo-2-chloro-3-methylquinoline CAS No. 113092-96-9

6-Bromo-2-chloro-3-methylquinoline

Cat. No. B049880
M. Wt: 256.52 g/mol
InChI Key: VKGSTGZYRFTWNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-2-chloro-3-methylquinoline involves a condensation between β-keto esters and 4-bromoaniline, followed by the cyclization of the resulting anilides through the Knorr reaction. This process has been optimized to specifically yield the anilide without the occurrence of the alternative crotonate, leading to a three-step preparation of the compound in 48% overall yield from 4-bromoaniline (Wlodarczyk et al., 2011).

Molecular Structure Analysis

The crystal structure and molecular interactions of a related compound, 6‑Bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, have been analyzed, revealing its triclinic system with P-1 space group, stabilized by hydrogen bonds and π-π stacking interactions. This provides insights into the structural aspects of similar bromo-chloro-quinoline compounds (Ouerghi et al., 2021).

Chemical Reactions and Properties

6-Bromoquinoline compounds serve as key intermediates in the synthesis of various biologically active compounds. Their reactivity facilitates the introduction of additional functional groups, further expanding their utility in synthetic chemistry (Wang et al., 2015).

Physical Properties Analysis

The synthesis and crystal structure determination of related bromo-chloro-quinoline compounds reveal specific physical properties, such as crystal system parameters and intermolecular interactions, which are crucial for understanding their physical behavior and potential applications (Zhou et al., 2022).

Chemical Properties Analysis

The study of bromo-chloro-quinoline derivatives encompasses their chemical reactivity, including halogenation and interaction with nucleophilic reagents. These reactions not only highlight the chemical versatility of these compounds but also their potential for creating diverse derivatives with varying chemical properties (Kuryazov et al., 2010).

Scientific Research Applications

6-Bromo-2-chloro-3-methylquinoline is a halogenated heterocycle . It has the empirical formula C10H7BrClN and a molecular weight of 256.53 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Quinoline, the core structure of this compound, is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives have shown substantial biological activities .

Quinoline, the core structure of 6-Bromo-2-chloro-3-methylquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Here are some potential applications of quinoline derivatives:

  • Antimalarial Activity Quinoline derivatives have been used extensively in the treatment of malaria . The antimalarial activity of quinoline derivatives is due to their ability to inhibit the growth of Plasmodium parasites, which cause malaria .

  • Antimicrobial Activity Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

  • Anticancer Activity Quinoline derivatives have shown potential as anticancer agents . They can inhibit the growth of cancer cells and induce apoptosis .

  • Antiviral Activity Some quinoline derivatives have shown antiviral activity . They can inhibit the replication of viruses and prevent viral infections .

  • Anti-inflammatory Activity Quinoline derivatives have shown anti-inflammatory effects . They can inhibit the production of pro-inflammatory cytokines and reduce inflammation .

  • Antidepressant and Anticonvulsant Activity Quinoline derivatives have shown potential as antidepressants and anticonvulsants . They can modulate the activity of neurotransmitters in the brain and help to alleviate symptoms of depression and seizures .

  • Buchwald–Hartwig Reaction The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction . Quinoline derivatives, such as 6-Bromo-2-chloro-3-methylquinoline, could potentially be used in this reaction to synthesize arylamines . Arylamines are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .

  • Synthesis of Pyranochromenones and Pyranopyranones Systems Quinoline derivatives can be used in the synthesis of pyranochromenones and pyranopyranones systems . These systems have various applications in medicinal chemistry .

  • Synthesis of Bioactive Chalcone Derivatives Quinoline derivatives can be used in the synthesis of bioactive chalcone derivatives . These derivatives have various pharmacological activities .

  • Synthesis of 3-Chloro-1-(Aryl)-4-(2-(2-Chloro-6-Methylquinolin-3-Yl)-5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-3(2H)-Yl)-4-Ethyl-Azetidin-2-Ones 2-Chloro-6-methylquinoline-3-carbaldehyde, a derivative of 6-Bromo-2-chloro-3-methylquinoline, can be used in the synthesis of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones . These compounds have potential biological and pharmaceutical activities .

Safety And Hazards

6-Bromo-2-chloro-3-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the hazard classifications . It is advised to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs . It should be used in a well-ventilated area .

Future Directions

Quinoline derivatives, including 6-Bromo-2-chloro-3-methylquinoline, have potential applications in various fields due to their wide range of biological activities . They are utilized in medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

6-bromo-2-chloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGSTGZYRFTWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550813
Record name 6-Bromo-2-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-methylquinoline

CAS RN

113092-96-9
Record name 6-Bromo-2-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloro-3-methylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K HINO, Y NAGAI, H UNO - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
Various 3-phenyl-2-piperazinylquinolines and their 3-methyl analogs were synthesized and the effects of these compounds on the central nervous system were evaluated …
Number of citations: 23 www.jstage.jst.go.jp
H Beck, T Thaler, D Meibom… - Journal of medicinal …, 2020 - ACS Publications
… Thereafter, a suspension of 6-bromo-2-chloro-3-methylquinoline-4-carbonyl chloride (99, 5.99 g, 18.8 mmol) in DCM (30 mL) was added, and the mixture was stirred overnight at RT. …
Number of citations: 19 pubs.acs.org

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